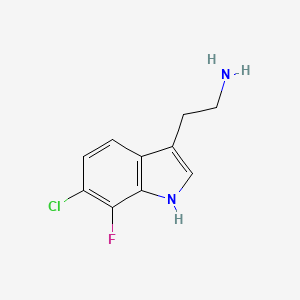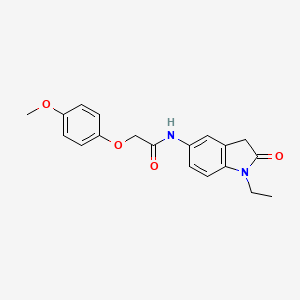
N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of oxindole derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or pathways involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide can modulate various biochemical and physiological processes in the body. For instance, it has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exhibiting anti-inflammatory properties. Additionally, the compound has been shown to induce apoptosis in cancer cells and exhibit antibacterial activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Future Directions
There are several future directions for research on N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide. Some of these include:
1. Further investigation of the mechanism of action of the compound to better understand its biological activities.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Exploration of the potential applications of the compound in the treatment of other diseases such as neurodegenerative disorders.
4. Investigation of the potential synergistic effects of the compound with other drugs or compounds.
5. Development of new derivatives of the compound with improved biological activities.
Conclusion:
In conclusion, N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide is a promising compound with potential applications in the field of medicine. Its ability to exhibit various biological activities makes it a versatile compound for various research applications. Further research is needed to fully understand the mechanism of action of the compound and explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide can be achieved through various methods. One of the commonly used methods involves the reaction between 1-ethyl-2-oxoindoline-5-carboxylic acid and 4-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties.
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-21-17-9-4-14(10-13(17)11-19(21)23)20-18(22)12-25-16-7-5-15(24-2)6-8-16/h4-10H,3,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDXBKUJAHKLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


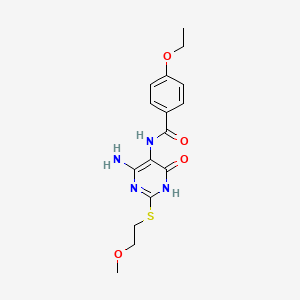
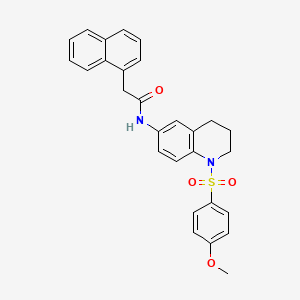
![Ethyl 4-oxo-3-phenyl-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005474.png)
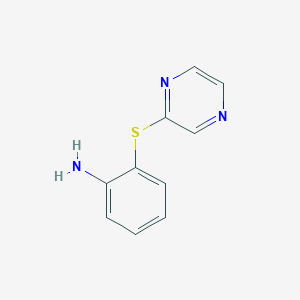

![Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3005477.png)

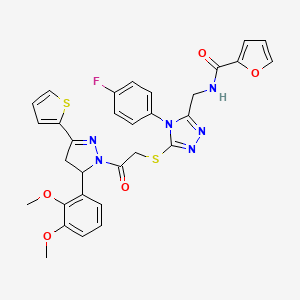

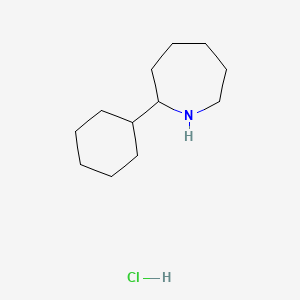

![4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B3005485.png)
